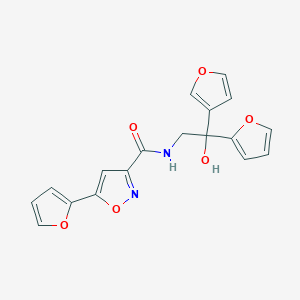

![molecular formula C20H24N4O3S B2545689 1-乙基-N-(5-甲氧基苯并[d]噻唑-2-基)-5-甲基-N-((四氢呋喃-2-基)甲基)-1H-吡唑-3-甲酰胺 CAS No. 1171713-42-0](/img/structure/B2545689.png)

1-乙基-N-(5-甲氧基苯并[d]噻唑-2-基)-5-甲基-N-((四氢呋喃-2-基)甲基)-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

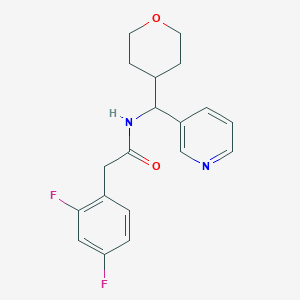

The compound "1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures within its framework. The molecule contains a pyrazole core, which is a five-membered ring with two nitrogen atoms, known for its significance in medicinal chemistry due to its resemblance to the adenine part of ATP. The compound also features a thiazole moiety, a sulfur and nitrogen-containing heterocycle, and a tetrahydrofuran ring, an oxygen-containing five-membered ring structure. The methoxybenzo group suggests potential for aromatic interactions, and the carboxamide functionality is often involved in hydrogen bonding, which is crucial for biological recognition processes.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been described in the literature. For instance, the synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was achieved through condensation reactions, followed by cyclocondensation with various reagents to yield a series of pyrazole derivatives . Another synthesis approach involved the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide to produce a pyrazole intermediate, which was further diversified to yield a library of pyrazole carboxamides . These methods highlight the versatility of pyrazole chemistry and the potential routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, and X-ray crystallography is often used to confirm the structure of such compounds . The presence of multiple heterocycles in the compound suggests a rigid and planar structure, which could be conducive to stacking interactions and molecular recognition. The substituents on the pyrazole ring, such as the ethyl and methyl groups, as well as the tetrahydrofuran and methoxybenzo groups, would influence the overall molecular conformation and, consequently, its biological activity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can be transformed into pyrazolo[3,4-d]pyrimidines, oxazinones, and other heterocyclic compounds through reactions with urea, thiourea, and other reagents . The reactivity of the carboxamide group in the compound could also be explored for further chemical modifications, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and molecular structure. The heterocyclic rings would contribute to the compound's stability and solubility in organic solvents, while the polar carboxamide group could enhance solubility in aqueous environments. The presence of the methoxy group might also affect the compound's electronic properties and its ability to engage in non-covalent interactions such as hydrogen bonding and π-π stacking.

科学研究应用

合成和化学分析

- 研究重点是合成具有潜在抗炎、镇痛和抗菌特性的新型杂环化合物。例如,Abu-Hashem 等人(2020 年)的研究详细介绍了源自苯并二呋喃基和噻唑并嘧啶的各种杂环化合物的合成,展示了它们在抗炎和镇痛剂开发中的应用 (Abu-Hashem、Al-Hussain 和 Zaki,2020 年)。

细胞毒性和抗肿瘤活性

- 已经对吡唑和吡唑并嘧啶衍生物对各种癌细胞系的细胞毒活性进行了研究,证明了这些化合物在抗肿瘤治疗中的潜力。例如,Nassar、Atta-Allah 和 Elgazwy(2015 年)报道了新型吡唑并[3,4-d]嘧啶衍生物的合成,这些衍生物在癌细胞模型中显示出显着效果 (Nassar、Atta-Allah 和 Elgazwy,2015 年)。

生长素活性和农业应用

- 已经探索了具有取代的 1H-吡唑-5-甲酸和取代的噻二唑-2-氨的酰胺的合成和生长素活性,表明在农业中具有潜在应用。岳等人(2010 年)专注于合成新化合物及其对植物生长的影响,尽管发现活性是中等的 (岳、平平、杨、婷和建州,2010 年)。

抗菌剂

- 通过合成苯并噻唑基取代的吡唑-5-酮来开发新型抗菌剂是另一个感兴趣的领域,Palkar 等人(2017 年)证明了这些化合物对各种细菌菌株具有有希望的抗菌活性 (Palkar、Patil、Hampannavar、Shaikh、Patel、Kanhed、Yadav 和 Karpoormath,2017 年)。

光学性质和材料科学

- 已经研究了新型杂环化合物(例如吡唑和恶二唑)的合成和光学性质,以期在材料科学中得到潜在应用,包括荧光染料和光致发光材料的开发。姜、刘、吕和赵(2012 年)合成了一系列衍生物并分析了它们的吸收和荧光特性,突出了这些化合物在设计新型光致发光材料中的潜力 (姜、刘、吕和赵,2012 年)。

属性

IUPAC Name |

1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-4-24-13(2)10-17(22-24)19(25)23(12-15-6-5-9-27-15)20-21-16-11-14(26-3)7-8-18(16)28-20/h7-8,10-11,15H,4-6,9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCYFXBWDOOMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

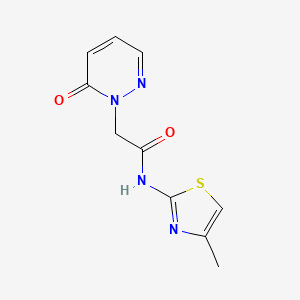

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)

![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

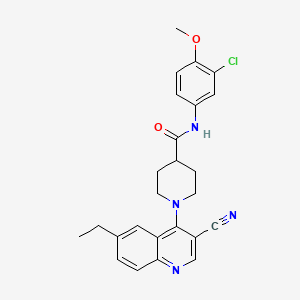

![3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2545612.png)

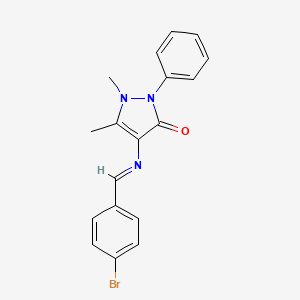

![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/no-structure.png)

![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)

![N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2545625.png)

![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)